molecular formula C19H20N2O2S B2637118 N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE CAS No. 1324548-26-6

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE

Cat. No.: B2637118
CAS No.: 1324548-26-6
M. Wt: 340.44
InChI Key: XPMCZDZNECCPKG-UHFFFAOYSA-N
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Description

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of thiophene, oxane, and indole moieties

Mechanism of Action

Target of Action

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE is a derivative of indole, a heterocyclic organic compound that has been found in many important synthetic drug molecules . The presence of the indole nucleus in this compound allows it to bind with high affinity to multiple receptors , making it a potential target for various biological applications.

Mode of Action

The presence of a carboxamide moiety in this compound allows it to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of their activity , thereby affecting the biological processes these targets are involved in.

Biochemical Pathways

This compound, as an indole derivative, can potentially affect various biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on the specific targets it interacts with.

Pharmacokinetics

The indole nucleus in this compound is known to be readily subjected to electrophilic substitution due to excessive π-electrons delocalization , which could potentially influence its ADME properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its potential biological activities mentioned earlier , this compound could potentially have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with oxane and indole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.

    Indole Derivatives: Compounds such as indole-2-carboxamide and indole-3-carboxamide are structurally related.

    Oxane Derivatives: Compounds like oxane-4-carboxamide exhibit similar chemical properties.

Uniqueness

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE is unique due to its combination of thiophene, oxane, and indole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that are not observed in simpler analogs.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMCZDZNECCPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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